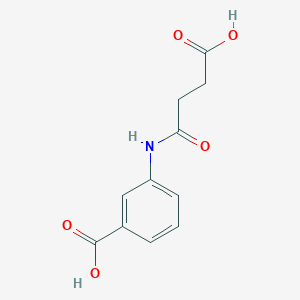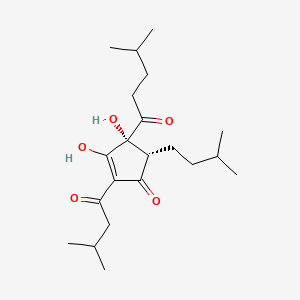
2-(2-sulfanylethyl)pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Mercapto-ethyl)-pentanedioic acid is an organosulfur compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a mercapto group (-SH) and a pentanedioic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-ethyl)-pentanedioic acid typically involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of 2-(2-Mercapto-ethyl)-pentanedioic acid often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercapto-ethyl)-pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and base catalysts.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of substituted mercapto derivatives.
Scientific Research Applications
2-(2-Mercapto-ethyl)-pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Mercapto-ethyl)-pentanedioic acid involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: An organosulfur compound with similar mercapto functionality.
Poly (ethylene glycol) 2-mercaptoethyl ether acetic acid: A compound with mercapto and carboxylic acid groups.
Uniqueness
2-(2-Mercapto-ethyl)-pentanedioic acid is unique due to its combination of a mercapto group and a pentanedioic acid moiety, which provides distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
254737-18-3 |
|---|---|
Molecular Formula |
C7H12O4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)pentanedioic acid |
InChI |
InChI=1S/C7H12O4S/c8-6(9)2-1-5(3-4-12)7(10)11/h5,12H,1-4H2,(H,8,9)(H,10,11) |
InChI Key |
SMGZBRVSYVJHCB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CCS)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

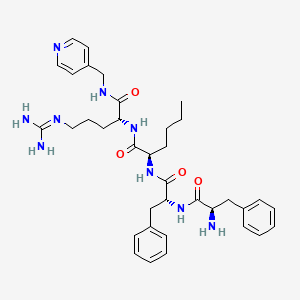
![2-Thiophenecarboxamide, 3-chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[2-(methylamino)-1H-imidazol-1-yl]methyl]-](/img/structure/B3062353.png)
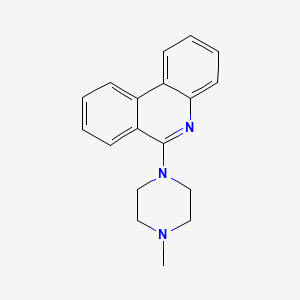

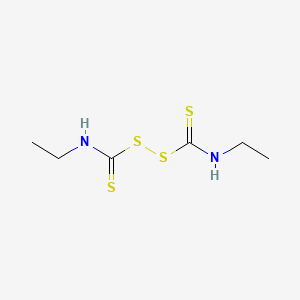

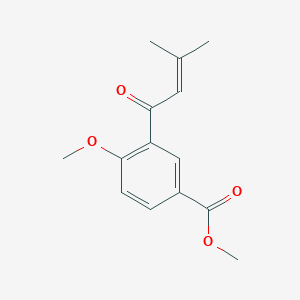


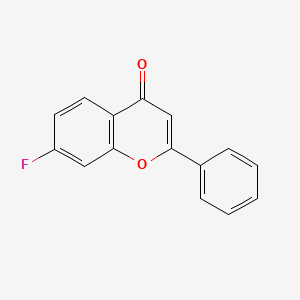
![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)
